molecular formula C10H13ClN2 B13335309 1-[(6-Chloro-3-pyridyl)methyl]cyclobutanamine

1-[(6-Chloro-3-pyridyl)methyl]cyclobutanamine

Cat. No.: B13335309
M. Wt: 196.67 g/mol
InChI Key: KJDOKUWABVBKJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((6-Chloropyridin-3-yl)methyl)cyclobutan-1-amine is an organic compound with the molecular formula C11H14ClN It is characterized by the presence of a chloropyridine ring attached to a cyclobutanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-Chloropyridin-3-yl)methyl)cyclobutan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine and cyclobutanone.

    Formation of Intermediate: The 6-chloropyridine is reacted with a suitable alkylating agent to form 6-chloropyridin-3-ylmethyl chloride.

    Cyclobutanone Reaction: The intermediate is then reacted with cyclobutanone in the presence of a reducing agent such as sodium borohydride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((6-Chloropyridin-3-yl)methyl)cyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine ring, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of fully reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-((6-Chloropyridin-3-yl)methyl)cyclobutan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((6-Chloropyridin-3-yl)methyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(methylaminomethyl)pyridine: Similar structure but with a different substitution pattern on the pyridine ring.

    6-Chloro-N-methyl-3-pyridinemethanamine: Another related compound with a similar core structure.

Uniqueness

1-((6-Chloropyridin-3-yl)methyl)cyclobutan-1-amine is unique due to the presence of the cyclobutanamine moiety, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]cyclobutan-1-amine

InChI

InChI=1S/C10H13ClN2/c11-9-3-2-8(7-13-9)6-10(12)4-1-5-10/h2-3,7H,1,4-6,12H2

InChI Key

KJDOKUWABVBKJY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=CN=C(C=C2)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.